molecular formula C24H40O3 B1264214 Pinane thromboxane A2

Pinane thromboxane A2

Cat. No.: B1264214
M. Wt: 376.6 g/mol
InChI Key: OHJIHGVLRDHSDV-PUYXBYOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15®-Pinane Thromboxane A2: is a biologically active eicosanoid derived from arachidonic acid. It plays a crucial role in various physiological processes, including platelet aggregation and vasoconstriction. This compound is a potent prothrombotic mediator and is involved in the regulation of cardiovascular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15®-Pinane Thromboxane A2 typically involves the enzymatic conversion of arachidonic acid through the cyclooxygenase pathway. The key intermediate in this process is prostaglandin H2, which is further converted to thromboxane A2 by thromboxane synthase .

Industrial Production Methods: Industrial production of 15®-Pinane Thromboxane A2 is not commonly practiced due to its instability and short half-life. it can be synthesized in laboratory settings using purified enzymes and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 15®-Pinane Thromboxane A2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 15®-Pinane Thromboxane A2 is used as a model compound to study the biosynthesis and metabolism of eicosanoids. It helps in understanding the enzymatic pathways involved in the production of thromboxanes .

Biology: In biological research, this compound is used to investigate the role of thromboxanes in platelet aggregation, vasoconstriction, and inflammation. It is also studied for its involvement in various cardiovascular diseases .

Medicine: 15®-Pinane Thromboxane A2 is explored for its potential therapeutic applications in treating cardiovascular disorders. It is also used in the development of thromboxane receptor antagonists and synthase inhibitors .

Industry: While not widely used in industrial applications, this compound serves as a reference standard in the pharmaceutical industry for the development of anti-thrombotic drugs .

Mechanism of Action

15®-Pinane Thromboxane A2 exerts its effects by binding to thromboxane receptors on the surface of platelets and vascular smooth muscle cells. This binding activates the Gq protein-coupled receptor pathway, leading to the activation of phospholipase C and the subsequent release of intracellular calcium. The increase in calcium levels promotes platelet aggregation and vasoconstriction .

Comparison with Similar Compounds

Uniqueness: 15®-Pinane Thromboxane A2 is unique due to its potent prothrombotic and vasoconstrictive properties. Unlike prostacyclin, which has anti-thrombotic effects, thromboxane A2 promotes platelet aggregation and vasoconstriction, making it a critical mediator in hemostasis and thrombosis .

Properties

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1

InChI Key

OHJIHGVLRDHSDV-PUYXBYOHSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O

Synonyms

pinane thromboxane A2
pinane-thromboxane A2
pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome

Origin of Product

United States

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